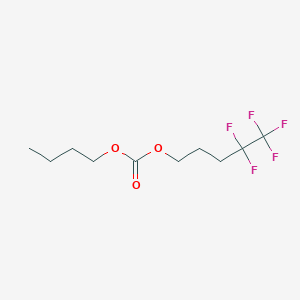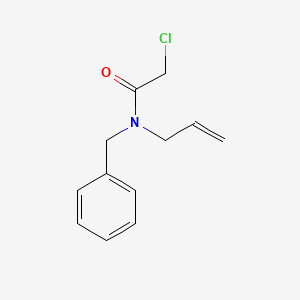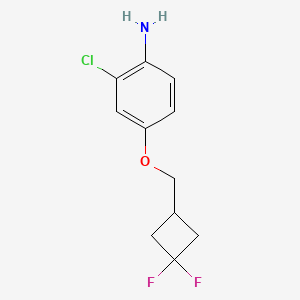
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is an organic compound that features a chloro-substituted aniline core with a difluorocyclobutyl methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline typically involves multiple steps, including the formation of the difluorocyclobutyl methoxy group and its subsequent attachment to the chloroaniline core. Common synthetic methods include:
Formation of Difluorocyclobutyl Methoxy Group: This step often involves the reaction of a cyclobutyl compound with a fluorinating agent under controlled conditions.
Attachment to Chloroaniline: The difluorocyclobutyl methoxy group is then attached to the chloroaniline core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学研究应用
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-Chloro-4-methoxyaniline: Similar structure but lacks the difluorocyclobutyl group.
3,3-Difluorocyclobutylamine: Contains the difluorocyclobutyl group but lacks the chloroaniline core.
Uniqueness
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is unique due to the presence of both the chloroaniline core and the difluorocyclobutyl methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H12ClF2NO |
|---|---|
分子量 |
247.67 g/mol |
IUPAC 名称 |
2-chloro-4-[(3,3-difluorocyclobutyl)methoxy]aniline |
InChI |
InChI=1S/C11H12ClF2NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2 |
InChI 键 |
GQKPLGZIWGQKNO-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)COC2=CC(=C(C=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


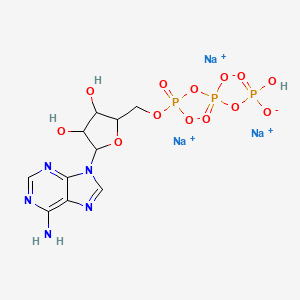
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
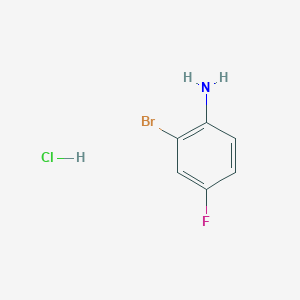


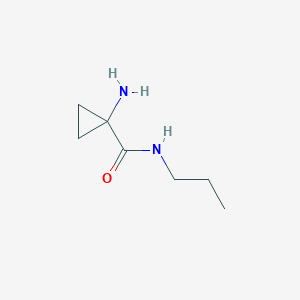
![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)



![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
